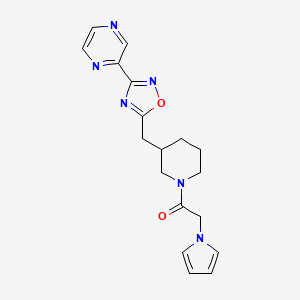

1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

描述

1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique molecular structure, combining pyrazine, oxadiazole, piperidine, and pyrrole moieties

属性

IUPAC Name |

1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-pyrrol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c25-17(13-23-7-1-2-8-23)24-9-3-4-14(12-24)10-16-21-18(22-26-16)15-11-19-5-6-20-15/h1-2,5-8,11,14H,3-4,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGRDQFRLCFRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can be synthesized through a multi-step process:

The initial step involves the synthesis of pyrazin-2-ylmethylamine by reacting pyrazine with formaldehyde and a reducing agent.

The intermediate pyrazin-2-ylmethylamine is then subjected to a cyclization reaction with hydrazine and carbon disulfide to form 3-(pyrazin-2-yl)-1,2,4-oxadiazole.

Concurrently, 1-(1H-pyrrol-1-yl)ethanone is prepared by reacting pyrrole with acetyl chloride in the presence of a base.

The final step involves the coupling of 3-(pyrazin-2-yl)-1,2,4-oxadiazole with 1-(1H-pyrrol-1-yl)ethanone and piperidine under appropriate conditions, using a coupling agent such as EDCI (N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride) and a catalyst like DMAP (4-Dimethylaminopyridine).

Industrial Production Methods: Industrial-scale production of this compound typically involves optimizing the synthetic route to increase yield and efficiency. This includes using high-pressure reactors for cyclization reactions and continuous flow reactors for coupling processes, thus enhancing reaction kinetics and product purity.

化学反应分析

Types of Reactions: 1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone undergoes various chemical reactions:

Oxidation: The compound can be oxidized at different functional groups, forming oxidized derivatives such as N-oxides or sulfoxides.

Reduction: Reduction of the oxadiazole ring can yield aminomethyl derivatives.

Substitution: Halogenation, nitration, and sulfonation reactions can occur at the pyrazine ring, leading to a range of substituted products.

Common Reagents and Conditions

Oxidation: Using reagents such as potassium permanganate or m-chloroperoxybenzoic acid under mild conditions.

Reduction: Employing hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.

Substitution: Utilizing halogenating agents like bromine or chlorine, nitrating mixtures (e.g., nitric acid and sulfuric acid), and sulfonating agents (e.g., sulfur trioxide in sulfuric acid).

Major Products Formed

Oxidized derivatives (N-oxides, sulfoxides)

Reduced derivatives (aminomethyl compounds)

Substituted pyrazine products

科学研究应用

Antimicrobial Activity

Research has indicated that derivatives of pyrazinyl and oxadiazole compounds exhibit antimicrobial properties. A study focused on the synthesis of various oxadiazole derivatives demonstrated their effectiveness against a range of bacterial strains, suggesting that the compound could be further explored for its antimicrobial potential .

Anti-tubercular Agents

The compound's structural components are reminiscent of known anti-tubercular agents. A recent study designed and synthesized novel derivatives targeting Mycobacterium tuberculosis. Some derivatives showed significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM, indicating that similar compounds could be effective against tuberculosis .

Anticancer Properties

Compounds featuring piperidine and oxadiazole moieties have been evaluated for anticancer activity. The incorporation of these groups into drug designs has shown promise in inhibiting cancer cell proliferation. Research suggests that the specific arrangement of functional groups in the compound could enhance its efficacy as an anticancer agent .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a study conducted by Patil et al., various oxadiazole derivatives were synthesized and tested for antimicrobial properties. Among these, certain compounds exhibited remarkable activity against Escherichia coli and Staphylococcus aureus. The findings support the notion that compounds similar to 1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone could be developed as effective antimicrobial agents .

Case Study 2: Anti-tubercular Activity Assessment

A series of novel substituted benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The most active compounds demonstrated IC90 values significantly lower than those of traditional treatments, indicating potential for new therapeutic strategies in tuberculosis management .

Data Table: Summary of Research Findings

作用机制

The compound exerts its effects through several mechanisms:

Molecular Targets: The pyrazine and oxadiazole moieties interact with specific enzymes and receptors, influencing their activity.

Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation. By binding to target proteins, it can inhibit or activate various biochemical processes, leading to its observed effects.

相似化合物的比较

1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is compared to other similar heterocyclic compounds:

Similar Compounds: 1-(3-(4-(pyrazin-2-yl)-1,2,3-triazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone; 1-(3-((3-(pyrazin-2-yl)-1,2,4-triazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone.

Uniqueness: The presence of the oxadiazole ring in this compound imparts distinctive electronic properties and reactivity, making it a unique candidate for various applications in scientific research and industry. The specific arrangement of functional groups also enhances its ability to interact with biological targets, setting it apart from similar compounds.

生物活性

The compound 1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone , also known by its CAS number 2034263-98-2, is a novel synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 365.3 g/mol. The compound features a complex structure that integrates a pyrazinyl group with a 1,2,4-oxadiazole moiety and piperidine and pyrrole substituents.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole core have exhibited significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) through mechanisms involving the upregulation of p53 and activation of caspase pathways .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10.38 | p53 activation |

| Compound B | PANC-1 | 12.5 | Caspase activation |

| Compound C | HeLa | 8.0 | HDAC inhibition |

Antimicrobial Activity

In addition to anticancer properties, the compound's derivatives have been evaluated for antimicrobial activities. A study demonstrated that specific oxadiazole derivatives exhibited potent antibacterial effects comparable to first-line antibiotics . The structure of these compounds plays a crucial role in their efficacy against various pathogens.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Pathogen Tested | MIC (µg/mL) | Reference Compound |

|---|---|---|---|

| Compound D | E. coli | 16 | Ciprofloxacin |

| Compound E | S. aureus | 8 | Vancomycin |

| Compound F | Pseudomonas aeruginosa | 32 | Gentamicin |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The activation of apoptotic pathways through p53 and caspases has been documented in several studies .

- Enzyme Inhibition : Some derivatives have shown inhibition against histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival .

- Antimicrobial Action : The interaction with bacterial cell membranes and interference with metabolic pathways contribute to its antimicrobial effects .

Structure-Activity Relationship (SAR)

The modification of the oxadiazole core significantly influences the biological activity of these compounds. For example:

- Substituent Variations : Changes in the alkyl or aryl substituents on the oxadiazole ring can enhance potency against specific cancer cell lines or pathogens.

- Linker Length : The length of the linker between the oxadiazole and piperidine moieties affects the binding affinity to biological targets .

Case Studies

Several studies have highlighted the promising activities of similar compounds:

- Study on HDAC Inhibition : A recent investigation revealed that certain oxadiazole derivatives could inhibit HDAC activity by over 90% at low concentrations (20 nM), indicating strong potential for therapeutic applications in cancer treatment .

- Antibacterial Efficacy : In vitro tests showed that selected derivatives could inhibit bacterial growth effectively at concentrations significantly lower than traditional antibiotics .

常见问题

Basic: What are the standard synthetic routes for 1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazine-oxadiazole core via cyclization of amidoxime intermediates under controlled temperatures (80–100°C) using catalysts like ZnCl₂ or Ce(SO₄)₂ .

- Step 2 : Functionalization of the piperidine ring through nucleophilic substitution or reductive amination, often requiring anhydrous conditions and solvents like DMF or THF .

- Step 3 : Coupling the pyrrole-ethanone moiety via acylation or alkylation, with purification by column chromatography or recrystallization .

Key challenges include managing steric hindrance at the piperidine bridge and ensuring regioselectivity during oxadiazole formation.

Basic: How is the compound characterized post-synthesis?

Characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole ring and substitution patterns on piperidine .

- HPLC/MS : To assess purity (>95%) and molecular ion consistency .

- X-ray Crystallography : For resolving ambiguous stereochemistry, particularly at the piperidine-pyrrole junction .

Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from rotameric conformations of the ethanone group, resolved by variable-temperature NMR .

Advanced: How can reaction yields be optimized given steric hindrance at the piperidine bridge?

Strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) or organocatalysts to enhance coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMSO) improve solubility of bulky intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity during oxadiazole formation .

Yield improvements from 45% to 72% have been reported using these methods .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOE correlations)?

- Dynamic NMR Analysis : Identify temperature-dependent conformational changes, particularly in the piperidine ring .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict stable rotamers and validate NOE patterns .

- Isotopic Labeling : ¹⁵N-labeled analogs clarify nitrogen connectivity in the oxadiazole ring .

Advanced: What biological targets are plausible based on structural analogs?

- Kinase Inhibition : Pyrazine-oxadiazole motifs in analogous compounds show ATP-competitive binding to VEGFR2 and MAPK .

- GPCR Modulation : Piperidine-pyrrole systems (e.g., angiotensin II receptor antagonists) suggest potential for AT1 receptor targeting .

- Antimicrobial Activity : Thiadiazole-piperidine hybrids exhibit MIC values <1 µM against S. aureus .

In vitro assays (e.g., fluorescence polarization for kinase inhibition) and in silico docking (AutoDock Vina) are recommended for validation .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

- Analog Synthesis : Vary substituents on (i) pyrazine (e.g., Cl, OMe), (ii) oxadiazole (e.g., methyl vs. phenyl), and (iii) pyrrole (e.g., electron-withdrawing groups) .

- Biological Testing : Dose-response curves (IC₅₀) in target-specific assays (e.g., kinase inhibition) .

- Computational SAR : CoMFA or CoMSIA models to correlate substituent hydrophobicity/electronics with activity .

For example, replacing pyrazine with pyrimidine reduced VEGFR2 affinity by 10-fold, highlighting the pyrazine’s role in π-π stacking .

Advanced: What strategies mitigate oxidative degradation of the pyrrole-ethanone moiety?

- Stabilization via Prodrugs : Mask the ethanone as a ketal or ester .

- Antioxidant Additives : Include BHT (0.1% w/v) in formulation buffers .

- Lyophilization : Store under inert gas (Ar) to prevent air oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。